molecular formula C8H14ClNO B112947 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride CAS No. 72761-60-5

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Cat. No. B112947
CAS RN: 72761-60-5
M. Wt: 175.65 g/mol
InChI Key: XGESYOBZBRDUBC-UHFFFAOYSA-N
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Patent
US05250537

Procedure details

To suspension of zinc (67.2 g, 1.03 g-atom) in glacial acetic acid (40 mL) at 65° C. was slowly added a solution of 9-(2,2,2-trichlorocarbethoxy)-9-azabicyclo[3.3.1]nonan-3-one (80.9 g, 0.26 mol) in glacial acetic acid (120 mL) over 1 hour. An additional 40 mL of glacial acetic acid was used to rinse the addition funnel and the reaction was stirred at 65° C. until no further gas evolution was observed. The reaction was allowed to cool slightly and water (40 mL) was added to dissolve the organic acetate salts. The reaction was filtered and solvent was removed under vacuum. The resultant orange oil was slowly added to concentrated ammonium hydroxide (80 mL) using water (80 mL) to aid in the transfer. An additional 80 mL of concentrated ammonium hdroxide was added, followed by the addition of a solution of 31 g of sodium hydroxide in 155 mL of water. The solution was extracted with methylene chloride (6×300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to an oil. The oil was dissolved in 200 mL of ether and the solution was slowly added to 1N hydrogen chloride in ether (310 mL) while vigorously stirring to give 38.7 g (86% yield) of a colorless hydrochloride, m.p. 216°-219° C. after trituration with ether and drying. Anal. (C8H14ClNO).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-(2,2,2-trichlorocarbethoxy)-9-azabicyclo[3.3.1]nonan-3-one
Quantity
80.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
67.2 g
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1]C(Cl)(Cl)COC([N:7]1[CH:12]2[CH2:13][CH2:14][CH2:15][CH:8]1[CH2:9][C:10](=[O:16])[CH2:11]2)=O.CCOCC>C(O)(=O)C.[Zn]>[ClH:1].[CH:8]12[NH:7][CH:12]([CH2:13][CH2:14][CH2:15]1)[CH2:11][C:10](=[O:16])[CH2:9]2 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
9-(2,2,2-trichlorocarbethoxy)-9-azabicyclo[3.3.1]nonan-3-one
Quantity
80.9 g
Type
reactant
Smiles
ClC(COC(=O)N1C2CC(CC1CCC2)=O)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
67.2 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 65° C. until no further gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
to rinse the addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
ADDITION
Type
ADDITION
Details
water (40 mL) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the organic acetate salts
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The resultant orange oil was slowly added to concentrated ammonium hydroxide (80 mL)
ADDITION
Type
ADDITION
Details
An additional 80 mL of concentrated ammonium hdroxide was added
ADDITION
Type
ADDITION
Details
followed by the addition of a solution of 31 g of sodium hydroxide in 155 mL of water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylene chloride (6×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 200 mL of ether
ADDITION
Type
ADDITION
Details
the solution was slowly added to 1N hydrogen chloride in ether (310 mL)
STIRRING
Type
STIRRING
Details
while vigorously stirring

Outcomes

Product
Name
Type
product
Smiles
Cl.C12CC(CC(CCC1)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.